

In-Depth Technical Guide to the Spectral Data of 2-Acetoxypropionyl Chloride

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Compound of Interest

Compound Name: 2-Acetoxypropionyl chloride

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **2-acetoxypropionyl chloride**. The information presented is intended to support research, development, and quality control activities involving this chiral building block. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a logical diagram illustrating the relationship between the spectral data and the molecule's structure.

Chemical Structure and Properties

2-Acetoxypropionyl chloride is a reactive acyl chloride commonly used in organic synthesis, particularly for the introduction of the 2-acetoxypropionyl group. Its chirality makes it a valuable reagent in the synthesis of enantiomerically pure compounds.

Property	Value
Chemical Formula	C ₅ H ₇ ClO ₃
Molecular Weight	150.56 g/mol
CAS Number	36394-75-9 (for (S)-enantiomer)
Appearance	Colorless to light yellow liquid

Spectral Data Summary

The following tables summarize the key spectral data obtained for **2-acetoxypropionyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~1800	Strong	C=O stretch (acyl chloride)
~1740	Strong	C=O stretch (ester)
Further data not available	Data not available	Data not available

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	Data not available

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a proton-carbon switchable probe.

Sample Preparation: A dilute solution of **2-acetoxypropionyl chloride** was prepared in deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

- Solvent: CDCl_3 [\[1\]](#)
- Standard: Tetramethylsilane (TMS)
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: Typically 16-64 scans for a good signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.

^{13}C NMR Acquisition:

- Solvent: CDCl_3
- Standard: Tetramethylsilane (TMS)
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: Typically 1024 or more scans due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: As **2-acetoxypropionyl chloride** is a liquid, the spectrum was obtained using the neat liquid. A drop of the compound was placed between two sodium chloride (NaCl)

or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

- Method: Transmission.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source.

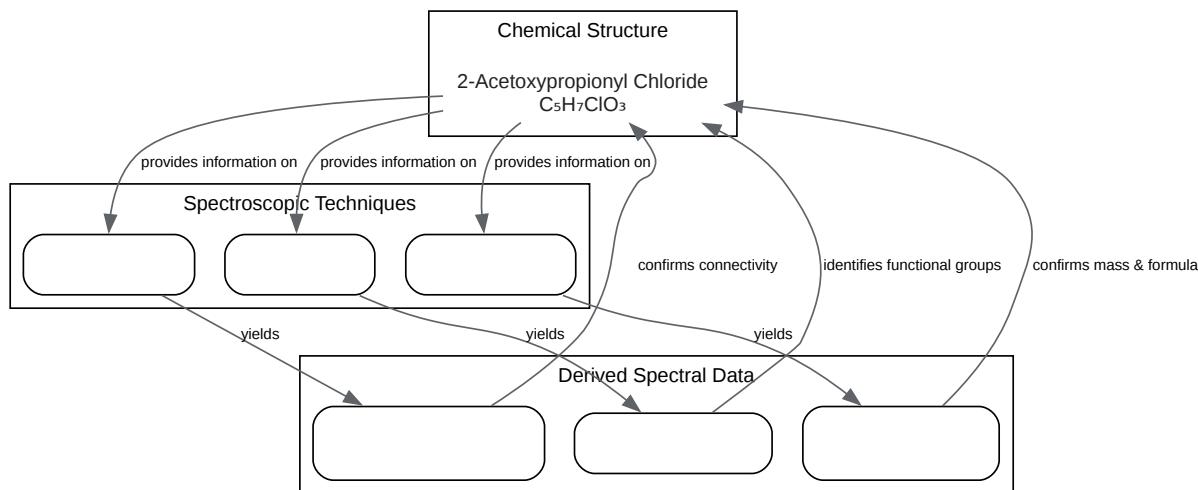
Sample Preparation: The sample was diluted in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition:

- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. Given the reactivity of the acyl chloride, a soft ionization technique like ESI might be preferred to minimize fragmentation and observe the molecular ion.
- Mass Range: Scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The presence of chlorine would be indicated by an $M+2$ peak with an intensity of approximately one-third of the molecular ion peak.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural elucidation of **2-acetoxypropionyl chloride**.



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Figure 1: Workflow of Spectral Analysis for **2-Acetoxypropionyl Chloride**.

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References

- 1. (S)-(-)-2-ACETOXYPROPYONYL CHLORIDE CAS#: 36394-75-9 [amp.chemicalbook.com]
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